The Core Mechanism of Action of CHS-828 (GMX1778) in Cancer Cells: An In-depth Technical Guide
The Core Mechanism of Action of CHS-828 (GMX1778) in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHS-828, also known as GMX1778, is a potent pyridyl cyanoguanidine with significant antitumor activity demonstrated in a range of preclinical and clinical studies.[1][2] Its unique mechanism of action, which shows limited correlation with standard chemotherapeutic agents, has positioned it as a compound of interest for novel cancer treatment strategies.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of CHS-828 in cancer cells, focusing on its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate these pathways.
Primary Mechanism of Action: Inhibition of NAMPT and NAD+ Depletion
The principal mechanism through which CHS-828 exerts its cytotoxic effects is the competitive inhibition of nicotinamide phosphoribosyltransferase (NAMPT).[3][4] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical molecule for cellular metabolism and signaling.[5][6] Malignant cells, with their high metabolic and DNA repair demands, are particularly dependent on this pathway for NAD+ regeneration.[5]
By inhibiting NAMPT, CHS-828 leads to a rapid and sustained depletion of intracellular NAD+ levels in cancer cells.[5][7] This NAD+ depletion is a central event that triggers a cascade of downstream effects, ultimately leading to cell death.[8][9] The cytotoxicity of CHS-828 can be rescued by the addition of nicotinic acid (NA), which can replenish NAD+ pools through the nicotinic acid phosphoribosyltransferase 1 (NAPRT1) pathway, further confirming that NAD+ depletion is the primary cause of its anticancer activity.[3][9]
Quantitative Data: In Vitro Inhibition
The potency of CHS-828 as a NAMPT inhibitor and its cytotoxic effects on various cancer cell lines have been quantified in numerous studies.
| Parameter | Value | Cell Line/System | Reference |
| NAMPT IC50 | < 25 nM | Recombinant NAMPT | [4] |
| IKK Activity IC50 | 8 nM | In vitro kinase assay | [7] |
| Cytotoxicity IC50 | 0.01 - 0.3 µM | Human myeloma cell lines | [10] |
Downstream Cellular Consequences of NAD+ Depletion
The depletion of NAD+ by CHS-828 initiates a series of cellular events that contribute to its anticancer activity.
ATP Depletion and Metabolic Crisis
NAD+ is an essential cofactor for cellular respiration and ATP production. The reduction in NAD+ levels following CHS-828 treatment leads to a subsequent decrease in ATP, plunging the cancer cell into a metabolic crisis and ultimately resulting in cell death.[8]
Induction of Oxidative Stress
CHS-828 treatment has been shown to increase intracellular reactive oxygen species (ROS) in cancer cells.[3] This is attributed to the decrease in NAD+ and its reduced form, NADH, which are crucial for maintaining the cellular redox balance.[11] Notably, this induction of ROS appears to be selective for cancer cells, as it is not observed in normal cells.[3]
Modulation of Signaling Pathways
CHS-828 has been identified as an inhibitor of the IκB kinase (IKK) complex, a key regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a transcription factor that plays a crucial role in promoting cell survival and proliferation and is often constitutively active in cancer cells. By inhibiting IKK, CHS-828 prevents the translocation of NF-κB to the nucleus, thereby suppressing the expression of anti-apoptotic genes and promoting apoptosis.[3][7]
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair and cell death. Cells deficient in PARP-1 have shown increased sensitivity to CHS-828.[12] This suggests that the inactivation of PARP-1 sensitizes cells to the cytotoxic effects of CHS-828, potentially by activating different cellular pathways depending on the PARP-1 status.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by CHS-828 and a typical experimental workflow for evaluating its activity.
Caption: Core mechanism of CHS-828 leading to cancer cell death.
Caption: In vitro experimental workflow for CHS-828 evaluation.
Experimental Protocols
NAMPT Inhibition Assay (Coupled-Enzyme Assay)
This assay quantitatively measures the inhibition of recombinant NAMPT activity by CHS-828.[8]
-
Reagents: Recombinant NAMPT, NMNAT1, PRPP, ATP, nicotinamide (NM), lactate dehydrogenase, diaphorase, resazurin, HEPES buffer, KCl, MgCl2, β-mercaptoethanol, bovine serum albumin.
-
Procedure:
-
Prepare a reaction mixture containing all reagents except NAMPT.
-
Add serial dilutions of CHS-828 to the reaction mixture.
-
Initiate the reaction by adding recombinant NAMPT.
-
Incubate at room temperature for 180 minutes.
-
Measure fluorescence (excitation: 560 nm, emission: 590 nm) using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
-
Measurement of Intracellular NAD+ Levels
This protocol details the measurement of NAD+ levels in cancer cells following treatment with CHS-828.[11][13]
-
Procedure:
-
Plate cancer cells and treat with CHS-828 for the desired time points.
-
Harvest cells and perform extraction using an appropriate buffer.
-
Separate NAD+ from other cellular components.
-
Quantify NAD+ levels using a cycling assay or LC-MS.
-
Normalize NAD+ levels to total protein concentration.
-
Cell Viability Assay (MTT/CCK-8)
These colorimetric assays are used to determine the cytotoxic effect of CHS-828 on cancer cell lines.[14][15]
-
Reagents: Cancer cell lines, culture medium, CHS-828, MTT or CCK-8 reagent, solubilization solution (for MTT).
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat cells with a range of CHS-828 concentrations for 72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
If using MTT, add solubilization solution to dissolve formazan crystals.
-
Measure absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of CHS-828 in an animal model.[1][16]
-
Procedure:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer CHS-828 orally or via other appropriate routes at specified doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., histology, biomarker assessment).
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In Vivo Efficacy and Clinical Translation
In vivo studies have demonstrated the potent antitumor activity of CHS-828 in various xenograft models, including breast cancer, small cell lung cancer, and neuroblastoma.[1][16] Oral administration of CHS-828 has been shown to inhibit tumor growth and, in some cases, cause tumor regression.[1]
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of CHS-828 in patients with advanced solid tumors.[2] These trials have helped to establish a recommended Phase II dose and have provided valuable insights into the toxicity profile of the drug, which is primarily characterized by gastrointestinal and hematological side effects.[2]
Conclusion
CHS-828 is a promising anticancer agent with a well-defined mechanism of action centered on the inhibition of NAMPT and the subsequent depletion of intracellular NAD+. This leads to a cascade of events including metabolic crisis, oxidative stress, and modulation of key survival pathways, ultimately resulting in cancer cell death. The detailed understanding of its mechanism of action, supported by robust preclinical and early clinical data, provides a strong rationale for its further development as a novel therapeutic strategy for a range of malignancies. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance our understanding and application of this class of compounds.
References
- 1. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I study of CHS 828 in patients with solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHS 828 kill tumour cells by inhibiting the nuclear factor-kappaB translocation but unlikely through down-regulation of proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticancer agent CHS 828 suppresses nuclear factor-kappa B activity in cancer cells through downregulation of IKK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Action of a novel anticancer agent, CHS 828, on mouse fibroblasts: increased sensitivity of cells lacking poly (ADP-Ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. ijbs.com [ijbs.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. CHS 828 inhibits neuroblastoma growth in mice alone and in combination with antiangiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
